molecular formula C6H5BrN2OS B13134936 (2-Bromoimidazo[2,1-b]thiazol-6-yl)methanol

(2-Bromoimidazo[2,1-b]thiazol-6-yl)methanol

Cat. No.: B13134936
M. Wt: 233.09 g/mol
InChI Key: RWKNZJNAQAPBBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Bromoimidazo[2,1-b]thiazol-6-yl)methanol: is a heterocyclic compound that features both bromine and hydroxyl functional groups attached to an imidazo-thiazole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromoimidazo[2,1-b]thiazol-6-yl)methanol typically involves the following steps:

    Formation of the Imidazo[2,1-b]thiazole Core: This can be achieved through the cyclization of appropriate precursors, such as 2-aminothiazole and α-haloketones, under acidic or basic conditions.

    Bromination: The imidazo[2,1-b]thiazole core is then brominated using bromine or N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane or acetonitrile.

    Hydroxymethylation: The brominated intermediate is subjected to hydroxymethylation using formaldehyde or paraformaldehyde in the presence of a base such as sodium hydroxide or potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in (2-Bromoimidazo[2,1-b]thiazol-6-yl)methanol can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate).

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

    Substitution: The bromine atom can be substituted with various nucleophiles (e.g., amines, thiols) under conditions such as nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC, KMnO₄, CrO₃ (Chromium trioxide)

    Reduction: LiAlH₄, H₂/Pd-C (Palladium on carbon)

    Substitution: NaNH₂ (Sodium amide), RSH (Thiols), RNH₂ (Amines)

Major Products

    Oxidation: (2-Bromoimidazo[2,1-b]thiazol-6-yl)aldehyde, (2-Bromoimidazo[2,1-b]thiazol-6-yl)carboxylic acid

    Reduction: Imidazo[2,1-b]thiazol-6-ylmethanol

    Substitution: (2-Aminoimidazo[2,1-b]thiazol-6-yl)methanol, (2-Mercaptoimidazo[2,1-b]thiazol-6-yl)methanol

Scientific Research Applications

Chemistry

In organic synthesis, (2-Bromoimidazo[2,1-b]thiazol-6-yl)methanol serves as a versatile intermediate for the construction of more complex molecules. Its bromine atom allows for further functionalization through various substitution reactions.

Biology

This compound has potential applications in the development of bioactive molecules. Its imidazo-thiazole core is a common motif in many pharmacologically active compounds, making it a valuable scaffold for drug discovery.

Medicine

Research into this compound includes its potential use as an antimicrobial or anticancer agent. The presence of both bromine and hydroxyl groups can enhance its biological activity and specificity.

Industry

In the material science industry, this compound can be used in the synthesis of novel polymers and materials with unique electronic or optical properties.

Mechanism of Action

The mechanism by which (2-Bromoimidazo[2,1-b]thiazol-6-yl)methanol exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The imidazo-thiazole core can engage in hydrogen bonding, π-π stacking, and other interactions with biological macromolecules, influencing their function.

Comparison with Similar Compounds

Similar Compounds

  • (2-Bromoimidazo[1,2-a]pyridine-3-yl)methanol
  • (2-Bromoimidazo[1,2-b]pyridazine-6-yl)methanol
  • (2-Bromoimidazo[1,2-c]pyrimidine-5-yl)methanol

Uniqueness

(2-Bromoimidazo[2,1-b]thiazol-6-yl)methanol is unique due to its specific imidazo-thiazole ring system, which imparts distinct electronic and steric properties. This uniqueness can result in different reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C6H5BrN2OS

Molecular Weight

233.09 g/mol

IUPAC Name

(2-bromoimidazo[2,1-b][1,3]thiazol-6-yl)methanol

InChI

InChI=1S/C6H5BrN2OS/c7-5-2-9-1-4(3-10)8-6(9)11-5/h1-2,10H,3H2

InChI Key

RWKNZJNAQAPBBO-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=C2N1C=C(S2)Br)CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.